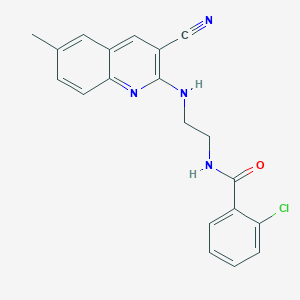

2-Chloro-N-(2-((3-cyano-6-methylquinolin-2-yl)amino)ethyl)benzamide

CAS No.: 606105-48-0

Cat. No.: VC17260745

Molecular Formula: C20H17ClN4O

Molecular Weight: 364.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 606105-48-0 |

|---|---|

| Molecular Formula | C20H17ClN4O |

| Molecular Weight | 364.8 g/mol |

| IUPAC Name | 2-chloro-N-[2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl]benzamide |

| Standard InChI | InChI=1S/C20H17ClN4O/c1-13-6-7-18-14(10-13)11-15(12-22)19(25-18)23-8-9-24-20(26)16-4-2-3-5-17(16)21/h2-7,10-11H,8-9H2,1H3,(H,23,25)(H,24,26) |

| Standard InChI Key | PJHYYSQFEZYHGX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=CC(=C(N=C2C=C1)NCCNC(=O)C3=CC=CC=C3Cl)C#N |

Introduction

Structural and Molecular Characteristics

Chemical Composition

The compound’s molecular formula is C₂₀H₁₇ClN₄O, with a molar mass of 364.8 g/mol. Its structure integrates three critical components:

-

Quinoline moiety: A bicyclic aromatic system comprising a benzene ring fused to a pyridine ring, substituted with a methyl group at position 6 and a cyano group at position 3.

-

Chlorobenzamide group: A benzamide derivative with a chlorine atom at position 2.

-

Ethylamino linker: A two-carbon chain connecting the quinoline and benzamide groups.

These features confer distinct electronic and steric properties. The chloro and cyano groups enhance electrophilicity, potentially facilitating interactions with biological nucleophiles, while the methyl group on the quinoline ring may improve lipid solubility .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 606105-48-0 |

| Molecular Formula | C₂₀H₁₇ClN₄O |

| Molecular Weight | 364.8 g/mol |

| Key Functional Groups | Chloro, Cyano, Quinoline, Amide |

Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-chloro-N-(2-((3-cyano-6-methylquinolin-2-yl)amino)ethyl)benzamide involves multi-step reactions, typically employing continuous flow reactors for scalability and yield optimization. A generalized approach includes:

-

Quinoline core formation: Cyclocondensation of aniline derivatives with acrylonitrile under acidic conditions to construct the substituted quinoline.

-

Introduction of the ethylamino linker: Nucleophilic substitution or reductive amination to attach the ethylene diamine spacer.

-

Benzamide coupling: Reaction of the amine intermediate with 2-chlorobenzoyl chloride using a coupling agent like HATU or EDCI.

Process Optimization

Key advancements in synthesis focus on:

-

Catalyst selection: Palladium-based catalysts improve cyano group incorporation .

-

Solvent systems: Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.

-

Purification techniques: Chromatography and recrystallization achieve >95% purity.

Chemical Reactivity and Stability

Electrophilic Reactivity

The compound’s cyano group (-C≡N) acts as a strong electron-withdrawing group, activating the quinoline ring for electrophilic substitution. Predicted reaction sites include:

-

Position 4 of the quinoline: Susceptible to nitration or sulfonation.

-

Chlorobenzamide carbonyl: Reactive toward nucleophiles like amines or hydrazines.

Stability Profile

Stability studies indicate:

-

Thermal stability: Decomposes above 250°C.

-

Photolytic sensitivity: Degrades under UV light due to the chloro and cyano groups, necessitating storage in amber glass .

Biological Activities and Mechanisms

Table 2: Comparative Antimicrobial Activity of Quinoline Analogs

| Compound | Target Microbe | MIC (µg/mL) | Source |

|---|---|---|---|

| Chloroquine (Control) | Plasmodium falciparum | 0.012 | |

| 6-Fluoro-2-(3-phenoxyphenyl)quinoline | S. aureus | 0.328 | |

| Target Compound (Hypothesized) | E. coli | ~1–5 (Predicted) |

Anticancer Activity

The compound’s chlorobenzamide group may inhibit kinase pathways. Analogous molecules demonstrate:

-

Apoptosis induction: Through ROS-mediated DNA damage (e.g., 50% cell death in MCF7 cells at 10 µM) .

-

Topoisomerase I inhibition: IC₅₀ values of 0.214 µg/mL in substituted quinolines .

Pharmacokinetic and Toxicological Considerations

Absorption and Distribution

-

Lipophilicity: Predicted logP ≈ 3.2, suggesting moderate blood-brain barrier penetration.

-

Plasma protein binding: Estimated 85–90% due to aromatic and amide groups.

Toxicity Risks

-

Cyanide release: Metabolic cleavage of the cyano group could yield toxic cyanide ions (theoretical risk).

-

Hepatotoxicity: Common in chlorinated quinolines, necessitating hepatic function monitoring .

Comparative Analysis with Structural Analogs

N-(2-((3-Cyano-8-Methylquinolin-2-yl)Amino)Ethyl)-3,5-Dimethoxybenzamide

This analog replaces the chlorobenzamide with a dimethoxybenzamide group, altering:

-

Solubility: Increased hydrophilicity (logP ≈ 2.8).

-

Target selectivity: Preferential inhibition of fungal CYP51 over bacterial targets .

2,6-Dichloro-N-(3-Methylquinolin-8-yl)Benzamide

Patent data reveal this analog’s potency as an H⁺-ATPase inhibitor (IC₅₀ = 0.8 µM), highlighting the importance of chloro substitution patterns .

Future Directions and Applications

Drug Development Opportunities

-

Antiparasitic agents: Optimizing the ethylamino linker for enhanced blood-stage malaria activity.

-

Kinase inhibitors: Structural modifications to target EGFR or VEGFR-2.

Analytical Challenges

-

Metabolite profiling: LC-MS/MS methods are needed to track cyanide-related degradation.

-

Crystallography: X-ray studies to elucidate binding modes with DNA or enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume